molecular formula C8H7N3O2 B13072600 7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid

7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid

Katalognummer: B13072600
Molekulargewicht: 177.16 g/mol
InChI-Schlüssel: XDTWXZBWTFLPLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: 7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring.

Wissenschaftliche Forschungsanwendungen

7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific pathways, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
  • 5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid methyl ester

Comparison: Compared to similar compounds, 7-Methyl-[1,2,4]triazolo[1,5-A]pyridine-5-carboxylic acid stands out due to its unique substitution pattern and the specific biological activities it exhibits. For example, while 7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride is also a triazolopyrimidine, its biological targets and applications may differ .

Eigenschaften

Molekularformel

C8H7N3O2

Molekulargewicht

177.16 g/mol

IUPAC-Name

7-methyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-2-6(8(12)13)11-7(3-5)9-4-10-11/h2-4H,1H3,(H,12,13)

InChI-Schlüssel

XDTWXZBWTFLPLB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=NC=NN2C(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.